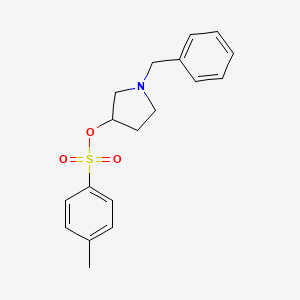

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Description

General Context of Pyrrolidine (B122466) Derivatives as Fundamental Synthetic Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. frontiersin.orgnbinno.com It is considered a "privileged scaffold" because its structure is frequently found in a vast array of pharmacologically active agents and natural products. frontiersin.orgnbinno.com The significance of the pyrrolidine framework is enhanced by several key features:

Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring allows for the creation of molecules with well-defined three-dimensional shapes. This is crucial for precise interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, leading to a large number of possible stereoisomers. This stereochemical diversity is instrumental in developing drug candidates with high target specificity and optimized biological profiles. nih.govresearchgate.netnih.gov

Synthetic Versatility : The pyrrolidine ring system can be readily functionalized at various positions, enabling chemists to systematically modify its structure to improve pharmacokinetic properties, binding affinity, and metabolic stability. nbinno.com

These attributes have led to the incorporation of the pyrrolidine motif into numerous successful drugs across therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. nbinno.com

Significance of Sulfonate Esters as Versatile Leaving Groups and Synthetic Intermediates in Organic Transformations

Sulfonate esters are a critical class of functional groups in organic synthesis, prized for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. fiveable.me The 4-methylbenzenesulfonate (B104242) group, commonly known as tosylate (TsO⁻), is one of the most widely used sulfonate esters. askiitians.com

The effectiveness of the tosylate anion as a leaving group stems from its high stability. askiitians.com When the carbon-oxygen bond of the tosylate ester breaks, the resulting negative charge on the oxygen atom is extensively delocalized through resonance across the sulfonyl group (SO₂) and the aromatic benzene (B151609) ring. askiitians.comaklectures.com This stabilization makes the tosylate anion a very weak base and thus an excellent nucleofuge (leaving group). askiitians.comaklectures.com

In practice, tosylates are most often synthesized from alcohols by reacting them with p-toluenesulfonyl chloride (TsCl) in the presence of a base. fiveable.me This transformation is synthetically powerful because it converts a hydroxyl (-OH) group, which is a notoriously poor leaving group, into a tosylate (-OTs) group, which is an excellent one, comparable in reactivity to halide ions. fiveable.melibretexts.org This "activation" of alcohols enables a wide range of subsequent transformations, making tosylates indispensable intermediates for constructing complex molecules. fiveable.melibretexts.org

| Sulfonate Ester | Common Abbreviation | Structure of Leaving Group Anion | Key Features |

|---|---|---|---|

| p-toluenesulfonate | Tosylate (TsO⁻) | CH₃-C₆H₄-SO₃⁻ | Excellent leaving group, stable, crystalline solids, widely used in synthesis. fiveable.measkiitians.com |

| Methanesulfonate | Mesylate (MsO⁻) | CH₃-SO₃⁻ | Good leaving group, similar reactivity to tosylate, often used when a smaller group is preferred. libretexts.org |

| Trifluoromethanesulfonate (B1224126) | Triflate (TfO⁻) | CF₃-SO₃⁻ | Extremely powerful leaving group due to the strong inductive effect of the fluorine atoms; highly reactive. |

Historical Perspectives and Evolution of Synthetic Methodologies for N-Benzylpyrrolidines

The synthesis of N-benzylpyrrolidines has evolved significantly, driven by the demand for these structures in pharmaceutical research. Early methodologies often relied on readily available chiral precursors from nature. For instance, common methods involved the chemical modification of natural products like L-proline, glutamic acid, or malic acid. google.com These approaches often required harsh reducing agents, such as lithium aluminum hydride, to convert amide or carboxylic acid functionalities into the desired amine, as seen in the synthesis of N-benzyl-3-hydroxypyrrolidine or N-Benzyl-3-hydroxymethyl-pyrrolidine. google.comprepchem.com

Another established pathway involves the reduction of N-benzylpyrrolidinones. For example, 1-benzyl-2-pyrrolidinone (B1346716) can be reduced using reagents like lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine. guidechem.com While effective, these classical methods can sometimes be limited by substrate scope or the need for powerful, non-selective reagents.

More contemporary approaches have focused on developing greater efficiency and versatility. These include the development of novel catalytic systems and multi-component reactions that can construct the pyrrolidine ring and install the N-benzyl group in fewer steps with higher atom economy. The biosynthesis of benzylpyrrolidine precursors has also been investigated, revealing complex enzymatic pathways that assemble the core structure. nih.gov This progression from multi-step modifications of natural products to streamlined, catalytic syntheses reflects the broader evolution of modern organic chemistry.

Overview of Current Academic Research Trajectories for (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate

The compound this compound is not typically the end goal of a research program. Instead, its academic and industrial significance lies in its function as a highly valuable synthetic intermediate. Its structure is purpose-built for reactivity: the tosylate group serves as an outstanding leaving group for nucleophilic substitution reactions, allowing the straightforward introduction of the 1-benzylpyrrolidin-3-yl moiety into a target molecule.

The synthesis of this intermediate would typically involve the reaction of 1-benzylpyrrolidin-3-ol with p-toluenesulfonyl chloride. Once formed, the tosylate is readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, carbanions). This strategic role is its primary research trajectory.

While publications may not focus on this specific tosylate, its importance is demonstrated by the frequent appearance of the N-benzylpyrrolidinyl sulfonamide scaffold in complex molecules designed for biological applications. nih.gov For example, complex structures such as Benzyl (B1604629) (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate incorporate a substituted pyrrolidine ring, highlighting the utility of such building blocks in constructing sophisticated pharmaceutical agents. nih.gov Therefore, the current research relevance of this compound is as a reactive electrophile that facilitates the synthesis of novel, and often patented, chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFINYKUAYHRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 1 Benzylpyrrolidin 3 Yl 4 Methylbenzenesulfonate

Chiral Pool Synthesis Strategies for Enantiomerically Pure (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate (B104242)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter from the starting material into the target molecule, circumventing the need for an asymmetric induction step.

A prominent strategy for synthesizing the (S)-enantiomer of 1-benzylpyrrolidin-3-ol employs L-malic acid as the chiral precursor. consensus.app This multi-step synthesis leverages the defined stereochemistry of the starting material to produce the target alcohol with high optical purity.

The synthetic sequence begins with the reaction of L-malic acid and benzylamine (B48309), which can be improved by conducting it as a solvent-free melt reaction to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. consensus.app This intermediate succinimide (B58015) derivative is then subjected to a powerful reduction to convert both the hydroxyl and the two carbonyl groups. A common and effective method involves using a sodium borohydride-iodine system in an ethereal solvent like tetrahydrofuran (B95107) (THF). This reagent combination generates diborane (B8814927) in situ, which reduces the dione (B5365651) to the corresponding pyrrolidine (B122466). During this process, an intermediate (S)-1-benzyl-3-pyrrolidinol-borane complex is formed. consensus.app A final workup step liberates the desired (S)-1-benzyl-3-pyrrolidinol. The resulting enantiopure alcohol is then tosylated to yield (S)-(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate.

Table 1: Example of Chiral Pool Synthesis from L-Malic Acid

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Imide Formation | L-Malic acid, Benzylamine, Heat (solvent-free) | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione |

| 2 | Reduction | Sodium borohydride (B1222165), Iodine, THF | (S)-1-benzyl-3-pyrrolidinol-borane |

| 3 | Hydrolysis | Aqueous workup | (S)-1-benzylpyrrolidin-3-ol |

| 4 | Tosylation | Tosyl chloride, Pyridine (B92270), CH₂Cl₂ | (S)-(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate |

Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of a chiral 1-benzylpyrrolidin-3-ol precursor, this strategy could be applied to the diastereoselective reduction of a prochiral ketone, N-benzylpyrrolidin-3-one. While not a common route for this specific target, the principle involves attaching a chiral auxiliary to the pyrrolidine nitrogen. However, since the nitrogen is already substituted with a benzyl (B1604629) group, a more viable auxiliary-controlled approach would involve the construction of the pyrrolidine ring itself.

For example, an acyclic precursor could be appended with a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone. scielo.org.mx A subsequent cyclization step would be directed by the auxiliary, leading to the formation of a diastereomerically enriched pyrrolidine ring. Removal of the auxiliary and functional group manipulation would then yield the enantiopure 1-benzylpyrrolidin-3-ol. A more direct, albeit hypothetical, application would be the diastereoselective reduction of a ketone precursor where the auxiliary exerts steric hindrance, forcing the hydride reagent to attack from the less hindered face, thereby controlling the stereochemistry of the resulting alcohol.

Asymmetric Catalytic Approaches for Enantioselective Synthesis of Pyrrolidine Frameworks

Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. These methods are often highly efficient and atom-economical.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis. bohrium.com Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves privileged organocatalysts. nih.govmdpi.com This has driven the development of numerous organocatalytic methods to synthesize substituted pyrrolidines.

A common strategy for forming precursors to the 1-benzylpyrrolidin-3-ol scaffold is the asymmetric Michael addition. For instance, a chiral diarylprolinol silyl (B83357) ether catalyst can promote the conjugate addition of an aldehyde to a nitroolefin. nih.gov The resulting γ-nitroaldehyde can then undergo reductive cyclization and further functional group manipulations to afford the chiral 3-hydroxypyrrolidine framework. Another powerful approach is the [3+2] cycloaddition between an azomethine ylide and an alkene, which can be catalyzed by chiral organocatalysts to directly assemble the pyrrolidine ring with high stereocontrol. acs.org These methods produce highly functionalized pyrrolidines that serve as versatile precursors to the desired alcohol.

Table 2: Overview of Asymmetric Catalytic Strategies

| Method | Catalyst Type | Key Reaction | Stereocontrol Mechanism |

| Organocatalysis | Chiral secondary amines (e.g., prolinol derivatives) | Michael addition, [3+2] Cycloaddition | Formation of chiral enamines or iminium ions |

| Transition Metal Catalysis | Chiral Rhodium or Iridium complexes | Asymmetric Hydrogenation, Asymmetric C-H Amination | Coordination to substrate, directing reactant approach |

Transition metal catalysis offers a diverse array of reactions for synthesizing chiral pyrrolidines. acs.org Methods such as rhodium- or iridium-catalyzed asymmetric hydrogenation of substituted pyrroles or related precursors can provide enantiomerically enriched pyrrolidines.

More advanced routes include intramolecular C-H amination, where a copper or rhodium catalyst can facilitate the cyclization of an aliphatic amine onto a C-H bond to form the pyrrolidine ring. nih.govacs.org If a chiral ligand is employed, this process can be rendered enantioselective. Similarly, palladium-catalyzed asymmetric allylic amination provides another route. In this reaction, a nitrogen nucleophile displaces a leaving group from an allylic substrate, with the stereochemistry being controlled by the chiral phosphine (B1218219) ligand coordinated to the palladium center. These catalytic methods represent the forefront of synthetic efficiency for constructing complex chiral amine scaffolds. researchgate.net

Racemic Synthesis Pathways and Advanced Resolution Techniques

A straightforward approach to the target compound involves the initial synthesis of racemic 1-benzylpyrrolidin-3-ol, followed by the separation of the enantiomers.

The racemic synthesis of the precursor N-benzylpyrrolidin-3-one can be achieved via a Dieckmann condensation of 3-(N-ethoxycarbonylmethyl)benzylaminopropionate, which is itself prepared from benzylamine and acrylate (B77674) esters. google.com Subsequent reduction of the ketone with a simple reducing agent like sodium borohydride yields racemic 1-benzylpyrrolidin-3-ol. A more direct route involves the reaction of benzylamine with 1,4-dichloro-2-butanol, leading to the racemic alcohol after cyclization.

Once the racemate is obtained, resolution is required to isolate the desired enantiomer.

Classical Resolution: This method involves reacting the racemic alcohol (or a derivative like 1-benzyl-3-aminopyrrolidine) with a chiral resolving agent, such as D- or L-tartaric acid. google.com This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The salt is then isolated, and the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically pure amine or alcohol.

Enzymatic Kinetic Resolution: A more modern and often highly selective method is enzymatic kinetic resolution. mdpi.com In this process, an enzyme, typically a lipase (B570770), is used to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. For instance, reacting racemic 1-benzylpyrrolidin-3-ol with an acyl donor (e.g., isopropenyl acetate) in the presence of a lipase like Candida rugosa lipase would lead to the formation of the acetate (B1210297) ester of one enantiomer while leaving the other enantiomer largely unreacted. mdpi.com The reaction is stopped at approximately 50% conversion, and the unreacted alcohol and the newly formed ester can be easily separated by chromatography, providing access to both enantiomers in high optical purity.

Conventional Multistep Synthesis Routes to the Compound

The conventional laboratory synthesis of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is typically achieved through a straightforward tosylation reaction of its precursor alcohol, (1-benzylpyrrolidin-3-yl)methanol (B1336027). This precursor can be synthesized via several routes, often starting from commercially available materials.

One common approach begins with the N-benzylation of a suitable pyrrolidine derivative. For instance, ethyl 3-aminopropionate can be reacted with benzylamine to form ethyl 3-(benzylamino)propionate. This intermediate can then undergo cyclization to yield N-benzyl-3-pyrrolidone. google.com Subsequent reduction of the ketone functionality furnishes the racemic alcohol, (1-benzylpyrrolidin-3-yl)methanol.

The final step is the tosylation of the alcohol. This is generally accomplished by reacting (1-benzylpyrrolidin-3-yl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. libretexts.org The base, typically pyridine or triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct of the reaction. nih.gov The reaction is commonly carried out in an aprotic solvent such as dichloromethane (B109758) or chloroform (B151607) at reduced temperatures to control the reaction rate and minimize side reactions. rsc.org A general procedure involves dissolving the alcohol in the solvent, cooling the solution to 0 °C, and then adding the base and p-toluenesulfonyl chloride. rsc.org The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate and purify the desired product, this compound.

A representative reaction scheme is as follows:

Step 1: Synthesis of the Precursor Alcohol (Hypothetical Route based on common organic reactions)

Starting Material: A suitable pyrrolidine precursor.

Reaction: N-benzylation followed by functional group manipulations and reduction to yield (±)-(1-benzylpyrrolidin-3-yl)methanol.

Step 2: Tosylation

Reactants: (±)-(1-benzylpyrrolidin-3-yl)methanol and p-toluenesulfonyl chloride.

Base: Pyridine or Triethylamine. organic-chemistry.org

Solvent: Dichloromethane.

Product: (±)-(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate.

Enantiomeric Resolution of Racemic Mixtures via Chiral Derivatization or Chromatographic Methods

Since the precursor alcohol is often synthesized as a racemic mixture, the resulting this compound will also be racemic. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important. wikipedia.org

Chiral Derivatization:

One established method for resolving racemic mixtures is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine functionality within the pyrrolidine ring (after a potential debenzylation step) with a chiral resolving agent, which is typically a chiral acid. libretexts.org Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine can be recovered by neutralizing the salt with a base. The desired enantiomer of this compound can then be re-synthesized from the resolved amine.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The racemic mixture of this compound can be directly injected into an HPLC system equipped with a suitable chiral column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus their separation. nih.gov Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The choice of the chiral column and the mobile phase composition is critical for achieving optimal separation.

Optimization of Reaction Conditions and Process Intensification Strategies

Optimizing the reaction conditions for the synthesis of this compound is essential for improving yield, purity, and process efficiency while minimizing costs and environmental impact.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent can significantly influence the rate and outcome of the tosylation reaction. Aprotic solvents are generally preferred to avoid reaction with the tosylating agent. google.com Dichloromethane and chloroform are common choices due to their inertness and ability to dissolve the reactants. The polarity of the solvent can affect the reaction rate; polar aprotic solvents may accelerate nucleophilic substitution reactions. nih.gov

Kinetic studies can provide valuable insights into the reaction mechanism and help in determining the optimal reaction time and temperature. The rate of tosylation is dependent on the concentrations of the alcohol, tosyl chloride, and the catalyst, as well as the temperature. By monitoring the disappearance of the starting material or the appearance of the product over time, the reaction order and rate constants can be determined. Such studies for similar secondary alcohols have shown that the reaction typically follows second-order kinetics. researchgate.net

Catalyst Loading and Co-catalyst Influence on Reaction Efficiency

In the context of tosylation, the base (e.g., pyridine or triethylamine) can be considered a catalyst as it facilitates the reaction by neutralizing the HCl byproduct. The amount of base used can impact the reaction rate and yield. While stoichiometric amounts are often used, catalytic amounts of a more efficient base or a co-catalyst can be explored. organic-chemistry.org

4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst and can be used in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine. jlu.edu.cnresearchgate.net DMAP accelerates the reaction by forming a more reactive intermediate with p-toluenesulfonyl chloride. However, its toxicity is a consideration. jlu.edu.cn Other catalysts, such as 1-methylimidazole, have also been shown to be effective for the tosylation of sterically hindered alcohols. researchgate.net The optimal catalyst and its loading need to be determined experimentally to maximize efficiency and minimize cost and waste.

Temperature, Pressure, and Stoichiometric Optimization for Enhanced Yield and Selectivity

Temperature: The tosylation reaction is typically conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to prevent the formation of side products. rsc.org Increasing the temperature can increase the reaction rate, but it may also lead to decomposition of the product or the formation of impurities. A temperature profile study can identify the optimal balance between reaction rate and product purity.

Pressure: For this type of liquid-phase reaction, pressure is generally not a critical parameter and the reaction is typically carried out at atmospheric pressure.

Stoichiometry: The molar ratio of the reactants is a crucial factor. An excess of p-toluenesulfonyl chloride is often used to ensure complete conversion of the alcohol. researchgate.net However, a large excess can lead to purification challenges and increased cost. Optimization studies, often employing a Design of Experiments (DoE) approach, can be used to determine the ideal stoichiometric ratio of the alcohol, tosyl chloride, and base to maximize the yield and minimize the formation of byproducts. For instance, a common starting point is to use 1.5 equivalents of tosyl chloride and triethylamine relative to the alcohol. nih.gov

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Inert medium for reactants; polarity can influence rate. |

| Catalyst | Pyridine, Triethylamine, DMAP (co-catalyst) | Neutralizes HCl byproduct, accelerates the reaction. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Stoichiometry (Alcohol:TsCl:Base) | 1 : 1.1-2.0 : 1.1-2.0 | Affects conversion, yield, and purity. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.gov

Atom Economy and E-Factor:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. chembam.com For the tosylation of (1-benzylpyrrolidin-3-yl)methanol, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

The Environmental Factor (E-Factor) is another green metric that quantifies the amount of waste generated per unit of product. chembam.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a greener process. For the synthesis of this compound, the main sources of waste include the hydrochloride salt of the base, unreacted starting materials, and solvent used for reaction and purification.

Other Green Chemistry Considerations:

Safer Solvents: Exploring the use of greener solvents with lower toxicity and environmental impact than chlorinated solvents is a key objective. Solvents derived from renewable resources or water-based systems, where feasible, are preferred. rsc.org

Catalysis: Using catalytic amounts of a highly efficient, non-toxic, and recyclable catalyst instead of stoichiometric amounts of a base can significantly improve the greenness of the process. jlu.edu.cn

Energy Efficiency: Conducting the reaction at ambient temperature and pressure reduces energy consumption.

Waste Prevention: Optimizing the reaction to achieve high yields and selectivity minimizes the generation of waste that requires treatment and disposal.

| Green Chemistry Metric | Definition | Application to the Synthesis |

|---|---|---|

| Atom Economy | Efficiency of incorporating reactant atoms into the final product. chembam.com | Calculated based on the molecular weights of reactants and the product. |

| E-Factor | Ratio of the mass of waste to the mass of product. chembam.com | Aims for a low value by minimizing byproducts and solvent waste. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. rsc.org | Investigating alternatives to dichloromethane or chloroform. |

| Catalysis | Using catalysts in small amounts instead of stoichiometric reagents. jlu.edu.cn | Employing catalytic DMAP or other efficient, recyclable catalysts. |

Development of Solvent-Free or Aqueous-Phase Synthetic Protocols

The elimination of volatile organic solvents (VOCs) is a primary goal in green chemistry, as they are often toxic, flammable, and contribute to air pollution. Research into solvent-free and aqueous-phase reactions for tosylation offers promising alternatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, tosylation has been demonstrated to be a highly efficient method for various alcohols. cdnsciencepub.comcdnsciencepub.comresearchgate.net This approach typically involves the grinding of the alcohol, p-toluenesulfonyl chloride, and a solid base or catalyst at room temperature. cdnsciencepub.comcdnsciencepub.com For the synthesis of this compound, a similar protocol could be envisioned. The reaction of (1-benzylpyrrolidin-3-yl)methanol with p-toluenesulfonyl chloride could be facilitated by a solid base like potassium carbonate or by using a catalytic amount of a heteropolyacid. cdnsciencepub.comresearchgate.net These catalysts are advantageous as they are often reusable and can lead to high yields in short reaction times. cdnsciencepub.com

A proposed solvent-free approach could significantly reduce the environmental impact by eliminating the need for solvent purchase, purification, and disposal. The simplified work-up, often involving a simple extraction and precipitation, further enhances the green credentials of this method. cdnsciencepub.com

Aqueous-Phase Synthesis:

While tosylates can be susceptible to hydrolysis, conducting tosylation reactions in water presents an attractive, environmentally friendly alternative to organic solvents. researchgate.netresearchgate.netrsc.org The "on-water" catalysis phenomenon, where the insolubility of reactants in water can accelerate reaction rates, has been successfully applied to tosylation. researchgate.net A biphasic system using water and a base like potassium hydroxide, with a phase-transfer catalyst, can facilitate the reaction between the water-insoluble alcohol and p-toluenesulfonyl chloride. researchgate.netrsc.org For the synthesis of this compound, an aqueous protocol would offer the benefits of using a non-toxic, non-flammable, and inexpensive solvent. researchgate.net

Below is a comparative table illustrating a hypothetical conventional synthesis with proposed solvent-free and aqueous-phase protocols.

| Feature | Conventional Method | Proposed Solvent-Free Protocol | Proposed Aqueous-Phase Protocol |

| Solvent | Dichloromethane | None | Water |

| Base/Catalyst | Pyridine/Triethylamine | Heteropolyacid (e.g., AlPW12O40) | KOH / Phase-transfer catalyst |

| Temperature | Room Temperature | Room Temperature (grinding) | Room Temperature |

| Work-up | Aqueous extraction, column chromatography | Extraction with a green solvent, precipitation | Phase separation, product extraction |

| Environmental Impact | High (use of VOCs, hazardous base) | Low (no solvent, reusable catalyst) | Very Low (water as solvent) |

Utilization of Renewable Resources and Sustainable Reagents

A key aspect of green chemistry is the shift from fossil fuel-based feedstocks to renewable resources. While the core structure of this compound is derived from petrochemical sources, sustainability can be introduced through the choice of reagents.

The tosyl group is derived from p-toluenesulfonyl chloride, which is typically synthesized from toluene (B28343), a petrochemical. georganics.skwikipedia.org Research into bio-based aromatics could eventually provide renewable routes to toluene and its derivatives. More immediately, the choice of other reagents can be made more sustainable. For instance, instead of using p-toluenesulfonyl chloride, p-toluenesulfonic acid can be used as a more benign tosylating agent. mdma.chsciencemadness.org This approach, however, requires a dehydrating agent or a catalyst to drive the reaction, but it avoids the formation of hydrochloride byproduct. mdma.ch

Furthermore, the bases used in conventional tosylation, such as pyridine and triethylamine, have significant health and environmental concerns. The use of inorganic bases like potassium carbonate in solvent-free reactions or the use of catalytic amounts of less hazardous amines in aqueous reactions can be a more sustainable choice. researchgate.netresearchgate.net

Biocatalysis offers another avenue for the use of renewable and sustainable reagents. While not yet demonstrated for this specific transformation, enzymatic reactions are known for their high selectivity and operation under mild, often aqueous, conditions. Future research could explore the potential of enzymes for the selective tosylation of the hydroxyl group in (1-benzylpyrrolidin-3-yl)methanol.

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The conventional tosylation of an alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine has a suboptimal atom economy. This is because the base is consumed stoichiometrically to neutralize the hydrochloric acid byproduct, forming a pyridinium (B92312) hydrochloride salt which is a waste product. libretexts.org

Strategies for Improving Atom Economy:

Catalytic Approaches: The use of a catalytic amount of a base or another catalyst, rather than a stoichiometric amount, significantly improves atom economy. thieme-connect.comorganic-chemistry.org For example, ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to catalyze the tosylation of alcohols under neutral and mild conditions. thieme-connect.com Similarly, heteropolyacids in solvent-free conditions act catalytically. cdnsciencepub.com

Alternative Reagents: Using p-toluenesulfonic acid instead of p-toluenesulfonyl chloride can improve atom economy as the only byproduct is water, which is benign. mdma.chsciencemadness.org This approach, often catalyzed by Lewis acids like ZrCl4, avoids the formation of hydrochloride salts. mdma.ch

Waste Minimization Strategies:

Beyond improving atom economy, waste can be minimized through several strategies:

Recycling of Catalysts: Heterogeneous catalysts, such as the heteropolyacids used in solvent-free synthesis, can often be recovered and reused, minimizing solid waste. cdnsciencepub.com

Elimination of Work-up Waste: Solvent-free protocols and aqueous methods can simplify purification, often avoiding the need for column chromatography, which consumes large quantities of solvent and silica (B1680970) gel. cdnsciencepub.comrsc.org

In-situ Generation and Use of Reagents: Some modern methods focus on the direct synthesis of sulfonamides from thiols and amines, which can reduce the number of steps and the associated waste. rsc.orgrsc.org While not directly applicable to the synthesis of a tosylate ester, the principle of streamlining synthetic routes is a key aspect of waste minimization.

The following table provides a theoretical comparison of the atom economy for different tosylation approaches for (1-benzylpyrrolidin-3-yl)methanol.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Conventional | (1-benzylpyrrolidin-3-yl)methanol + p-Toluenesulfonyl chloride + Pyridine | This compound | Pyridinium hydrochloride | ~68% |

| Catalytic (Lewis Acid) | (1-benzylpyrrolidin-3-yl)methanol + p-Toluenesulfonic acid | This compound | Water | ~95% |

Note: The atom economy calculations are estimations based on the molecular weights of the reactants and products and assume a 1:1 stoichiometry for the main reactants.

By adopting these advanced synthetic methodologies, the preparation of this compound can be made significantly more sustainable, aligning with the principles of green chemistry.

Chemical Reactivity and Transformational Utility of 1 Benzylpyrrolidin 3 Yl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group

The tosylate moiety is readily displaced by a variety of nucleophiles in S(_N)2 reactions, providing a powerful tool for the construction of new chemical bonds at the C-3 position of the pyrrolidine (B122466) ring.

The electrophilic carbon atom bearing the tosylate group is susceptible to attack by a wide array of nucleophiles, leading to the formation of various carbon-heteroatom and carbon-carbon bonds. This versatility is crucial for the synthesis of functionalized pyrrolidines.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can serve as effective nucleophiles. For instance, the reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed into an amine or other nitrogen-containing functionalities.

Oxygen Nucleophiles: Alkoxides and hydroxides react to form ethers and alcohols, respectively. The use of different alkoxides allows for the introduction of various ether functionalities.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the tosylate group to form thioethers, which are valuable in medicinal chemistry and materials science.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organocuprates, can be employed to form new carbon-carbon bonds, enabling the elongation and branching of the carbon skeleton.

Halogen Nucleophiles: Halide ions (e.g., Cl, Br, I) can also act as nucleophiles, leading to the corresponding 3-halopyrrolidine derivatives.

Table 1: Examples of S(_{N})2 Reactions with (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate (B104242)

| Nucleophile (Nu) | Reagent Example | Product: C-X Bond Formed |

| Azide (N(_3)) | Sodium Azide (NaN(_3)) | C-N |

| Alkoxide (RO) | Sodium Ethoxide (NaOEt) | C-O |

| Thiolate (RS) | Sodium Thiophenoxide (NaSPh) | C-S |

| Malonate (CH(CO(_2)Et)(_2)) | Diethyl Malonate/Base | C-C |

| Iodide (I) | Sodium Iodide (NaI) | C-I |

A hallmark of the S({N})2 reaction is the inversion of stereochemistry at the reaction center. When an enantiomerically pure form of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is used as the starting material, the nucleophilic attack occurs from the backside of the carbon-leaving group bond. This "Walden inversion" results in a product with the opposite stereochemical configuration at the C-3 position. For example, if the starting material has an (R)-configuration at C-3, the product of an S({N})2 reaction will have an (S)-configuration. This stereochemical control is of paramount importance in the synthesis of chiral molecules, particularly in the pharmaceutical industry.

If the this compound molecule contains a suitably positioned internal nucleophile, an intramolecular S(_{N})2 reaction can occur. This leads to the formation of a new ring fused to the pyrrolidine ring. The efficiency of such cyclizations is governed by factors such as the length of the tether connecting the nucleophile to the pyrrolidine ring and the nature of the nucleophile itself. These intramolecular reactions are powerful methods for the construction of bicyclic and more complex heterocyclic systems.

Elimination Reactions Leading to Unsaturated Pyrrolidine Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated pyrrolidine derivatives. The regioselectivity and stereoselectivity of these reactions are dependent on the reaction conditions and the substrate's stereochemistry.

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). The E2 mechanism is generally favored with a secondary substrate like this compound when a strong base is used. The E2 reaction is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. A critical stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the tosylate leaving group. This means that the proton and the leaving group must be on opposite sides of the C-C bond and in the same plane. This requirement dictates the stereochemistry of the resulting alkene.

The E1 mechanism, which involves the formation of a carbocation intermediate, is less common for this substrate but can occur under conditions that favor ionization, such as in a polar, protic solvent with a weak base.

Elimination reactions of this compound can potentially lead to two types of unsaturated products: endocyclic and exocyclic olefins.

Endocyclic Olefins: Removal of a proton from the C-2 or C-4 position of the pyrrolidine ring results in the formation of a double bond within the ring, leading to a dehydropyrrolidine derivative (e.g., 1-benzyl-2,3-dihydro-1H-pyrrole or 1-benzyl-2,5-dihydro-1H-pyrrole). The regioselectivity of this process is influenced by the acidity of the available protons and the stability of the resulting alkene (Zaitsev's rule vs. Hofmann's rule).

Exocyclic Olefins: While less common for this specific substrate without a suitable beta-hydrogen on a substituent, the formation of an exocyclic double bond would require the presence of a proton on a carbon atom attached to the C-3 position.

The choice of base and reaction conditions can often be tuned to favor the formation of one regioisomer over the other.

Table 2: Potential Unsaturated Products from Elimination Reactions

| Product Type | Structure Name |

| Endocyclic Olefin | 1-benzyl-2,3-dihydro-1H-pyrrole |

| Endocyclic Olefin | 1-benzyl-2,5-dihydro-1H-pyrrole |

Rearrangement Reactions and Skeletal Modifications of the Pyrrolidine Framework

The presence of a good leaving group on the pyrrolidine ring, activated by the neighboring nitrogen atom, facilitates a variety of skeletal rearrangements and modifications. These transformations are crucial for accessing novel heterocyclic scaffolds.

The most significant reaction pathway for this compound involves the intramolecular displacement of the tosylate leaving group by the pyrrolidine nitrogen atom. This is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgdalalinstitute.com The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the electrophilic C-3 carbon in an SN2 fashion. This process is kinetically favored over intermolecular reactions and results in the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate. nih.govencyclopedia.pub

This highly reactive aziridinium ion is susceptible to subsequent nucleophilic attack. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. Attack at the original C-3 position would lead to a product with retention of stereochemistry, a hallmark of a double SN2 inversion mechanism characteristic of NGP. libretexts.org Alternatively, attack at the C-4 carbon would result in a migration of the substituent, yielding a 4-substituted pyrrolidine derivative. The intermediacy of the aziridinium ion is thus central to the compound's ability to undergo molecular rearrangements, serving as a pivot point for the migration of functionality around the pyrrolidine ring.

While direct ring expansion from the 3-tosyloxy derivative is not a common pathway, the pyrrolidine framework can be modified through multi-step sequences. For instance, a two-carbon ring expansion of 2-vinylpyrrolidine derivatives to their corresponding azepane counterparts can be achieved via palladium-catalyzed allylic amine rearrangements. chemrxiv.org This suggests that conversion of the 3-tosyloxy group into a vinyl group could open a pathway for such skeletal expansions. Another strategy involves the ring expansion of cyclopropyl (B3062369) N-tosylhydrazones, which proceeds through a 1,2-shift of a carbene intermediate, offering a route to cyclobutenes. organic-chemistry.org

Ring contraction of the pyrrolidine skeleton is a more synthetically accessible transformation, often proceeding through a Favorskii-type rearrangement. wikipedia.orgmychemblog.com This would require initial oxidation of the pyrrolidine ring at the C-2 position to a lactam, followed by conversion of the C-3 tosyloxy group to a halide (e.g., a chloride or bromide). Treatment of the resulting α-halo lactam with a base, such as sodium methoxide, would induce a ring contraction to yield a substituted cyclopropanecarboxamide (B1202528) derivative. adichemistry.comharvard.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate formed by intramolecular cyclization of an enolate. adichemistry.com Photochemical methods have also been reported for the ring contraction of larger saturated heterocycles like piperidines, suggesting another potential, though less direct, avenue for skeletal modification. nih.gov

Functional Group Interconversions on the Benzyl (B1604629) Moiety and Pyrrolidine Ring System

The compound offers multiple sites for functional group manipulation, allowing for the synthesis of a diverse library of derivatives. Key transformations include modifications of the N-benzyl group and derivatization of the pyrrolidine ring itself.

The N-benzyl group serves as a versatile protecting group for the pyrrolidine nitrogen but can also be the site of selective chemical transformations.

Reduction: The most common and synthetically useful reaction involving the benzyl substituent is its reductive cleavage, known as debenzylation. This is typically achieved through catalytic hydrogenation or transfer hydrogenolysis. acsgcipr.orgresearchgate.net Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere are highly effective for this transformation, yielding the secondary pyrrolidine and toluene (B28343) as a byproduct. nih.govacs.org The reaction can sometimes be sluggish due to catalyst poisoning by the amine product; however, the addition of a mild acid, such as acetic acid, can facilitate the reaction by protonating the amine and reducing its coordination to the palladium surface. nih.gov

Oxidation: While the primary utility of the benzyl group is for protection and subsequent removal, selective oxidation is also possible. Oxidation could target the benzylic C-H bond to form a benzoyl group, or under more vigorous conditions, cleave the C-N bond. More commonly, oxidation reactions on N-benzylpyrrolidines target the pyrrolidine ring itself. For example, oxidation at the α-carbon can lead to the formation of an N-benzyl-pyrrolidin-2-one (a lactam). rsc.org

The pyrrolidine scaffold can be functionalized at multiple positions to generate diverse analogues.

Nitrogen Derivatization: The primary route to derivatizing the pyrrolidine nitrogen is through the debenzylation reaction described previously. The resulting secondary amine is a versatile nucleophile that can be readily functionalized via N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. It can also undergo N-acylation with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to form sulfonamides.

Ring Carbon Derivatization: Functionalization of the carbon framework of the pyrrolidine ring can be achieved through several strategies. One powerful method involves the deprotonation of the α-protons (at C-2 and C-5) using a strong base like sec-butyllithium, often in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine). researchgate.net The resulting α-lithiated species is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl (B83357) chlorides), allowing for the introduction of various substituents at the C-2 position. researchgate.netnih.gov

Alternatively, derivatization can be planned from a precursor such as 1-benzyl-3-pyrrolidinone. nih.govchemicalbook.com This ketone can be deprotonated with bases like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated or acylated at the C-2 or C-4 positions, depending on kinetic versus thermodynamic control. The ketone functionality itself is a handle for further transformations, such as Wittig reactions or reductions to the corresponding alcohol.

Strategic Applications of 1 Benzylpyrrolidin 3 Yl 4 Methylbenzenesulfonate As a Key Synthetic Intermediate

Construction of Complex Pyrrolidine-Based Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast number of biologically active natural products and pharmaceutical agents. mdpi.com Consequently, methods for the stereoselective synthesis and functionalization of pyrrolidine derivatives are of paramount importance. (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate (B104242) serves as a key building block for elaborating the simple pyrrolidine core into more complex, three-dimensional architectures such as spirocyclic, fused, and bridged systems.

Spirocyclic systems, characterized by two rings sharing a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and novel pharmacological profiles. researchgate.net (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is an ideal precursor for the synthesis of spiro-pyrrolidinic structures through intramolecular cyclization strategies. In a typical approach, the pyrrolidine nitrogen is first acylated or alkylated with a substrate containing a latent nucleophile. Subsequent activation of this nucleophile allows for an intramolecular SN2 reaction, displacing the tosylate at the C-3 position and forging the spirocyclic framework.

For example, the reaction of this compound with a suitable carbon or heteroatom nucleophile tethered to the pyrrolidine ring system can lead to the formation of a new ring spiro-fused at the C-3 position. The choice of nucleophile and the length of the tether determine the size and nature of the newly formed ring. Such strategies have been employed to create diverse spirocyclic scaffolds, including those found as core structures in potential therapeutic agents. nih.govresearchgate.net

Table 1: Representative Intramolecular Cyclization for Spirocycle Synthesis

| Starting Material | Reagent and Conditions | Product | Ring System Formed |

|---|

The versatility of this approach is demonstrated by the ability to construct a variety of spiro-heterocycles and carbocycles, which are valuable scaffolds in medicinal chemistry. nih.gov

Fused and bridged bicyclic systems containing a pyrrolidine ring are common features in many alkaloid natural products and exhibit significant biological activities. The reactivity of this compound can be harnessed to construct such complex architectures.

For the synthesis of fused systems, an intramolecular reaction can be designed where a substituent, often introduced at the C-2 or C-4 position of the pyrrolidine ring, acts as the nucleophile to displace the C-3 tosylate. This results in the formation of a new ring fused to the pyrrolidine core, such as in the pyrrolo[2,1-a]isoquinoline (B1256269) system. nih.gov For instance, a three-component reaction followed by N-allylation and an intramolecular Heck reaction can yield fused pyrrolidinedione structures. nih.gov

Bridged pyrrolidine systems, which offer increased rigidity and unique spatial arrangements of substituents, can also be accessed from this intermediate. enamine.net The synthesis of bridged structures typically involves a more complex, multi-step sequence where an intramolecular bond is formed between non-adjacent atoms of a larger ring that incorporates the pyrrolidine structure. The tosylate at C-3 provides a crucial reactive handle for one of the key ring-forming steps.

Precursor for Nitrogen-Containing Polycyclic Systems

The N-benzylpyrrolidinyl moiety is a valuable building block for the assembly of larger, polycyclic systems, particularly those incorporating aromatic heterocycles like indoles and quinolines, as well as the core structures of complex alkaloids.

Indole (B1671886) and quinoline (B57606) are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. This compound can be used to introduce the pyrrolidine motif into these aromatic systems, typically through alkylation reactions.

In the case of indoles, the tosylate can act as an electrophile for the N-alkylation of an indole derivative or for the C-3 alkylation of an indole under appropriate conditions. google.com This provides a straightforward route to 3-(pyrrolidin-3-yl)indoles, which are precursors to compounds with a range of biological activities. Similarly, for quinoline synthesis, the pyrrolidine unit can be incorporated by reacting the tosylate with a nucleophilic position on a quinoline precursor, or by using a pyrrolidine-containing starting material in a classical quinoline synthesis such as the Skraup or Doebner-von Miller reaction. researchgate.netnih.gov

Table 2: Alkylation of Heterocycles with this compound

| Heterocycle | Reaction Type | Product Class |

|---|---|---|

| Indole | N-Alkylation or C-Alkylation | N-(Pyrrolidin-3-yl)indoles or 3-(Pyrrolidin-3-yl)indoles |

| Quinoline | N-Alkylation of a suitable precursor | N-(Pyrrolidin-3-yl)quinolinium salts |

Many alkaloids feature a pyrrolidine ring as a core structural element. nih.gov Chiral this compound, derived from the corresponding chiral alcohol, is a valuable chiral building block in the asymmetric synthesis of these complex natural products. The tosylate serves as an activated handle for the stereospecific introduction of the pyrrolidine ring into a growing molecular framework via nucleophilic substitution.

This strategy is particularly useful in convergent syntheses where complex fragments are prepared separately and then coupled. The electrophilic nature of the C-3 position of the tosylate allows for its reaction with a variety of nucleophilic partners, including stabilized carbanions, enolates, and organometallic reagents, to form key carbon-carbon bonds in the construction of the alkaloid backbone. kib.ac.cn The N-benzyl group can be readily removed at a later stage of the synthesis by hydrogenolysis, unmasking the secondary amine for further functionalization.

Development of Novel Organic Reagents and Catalysts from this compound

The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, forming the basis of numerous successful organocatalysts and chiral ligands for transition metal catalysis. nih.govmdpi.com this compound, particularly in its enantiomerically pure forms, is an excellent starting material for the synthesis of new catalysts and ligands.

The tosylate group allows for the covalent attachment of the chiral pyrrolidine unit to other molecular scaffolds, such as phosphines, amines, or aromatic backbones, to create bidentate or polydentate ligands. researchgate.net These ligands can then be used to generate chiral metal complexes for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, the pyrrolidine nitrogen can be functionalized to create bifunctional organocatalysts, where the pyrrolidine acts as a directing group or a source of chirality, and another functional group on the molecule catalyzes the desired transformation. The synthesis of such catalysts often involves an initial step where the tosylate is displaced by a nucleophile that is part of the final catalyst structure. The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, with applications in a wide range of asymmetric reactions. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzyl-3-hydroxypyrrolidine |

| Pyrrolo[2,1-a]isoquinoline |

| Indole |

| Quinoline |

| 3-(Pyrrolidin-3-yl)indoles |

| N-(Pyrrolidin-3-yl)quinolinium salts |

Chiral Ligand Precursors for Asymmetric Catalysis

While direct research specifically detailing the use of this compound as a precursor for chiral ligands in asymmetric catalysis is not extensively documented in publicly available literature, the inherent structural features of the molecule strongly suggest its potential in this area. The pyrrolidine ring is a core component of many successful chiral ligands. The tosylate group at the C3 position serves as a convenient handle for introducing phosphine (B1218219), amine, or other coordinating groups, which are essential for metal chelation in asymmetric catalysts.

For instance, nucleophilic displacement of the tosylate by a diarylphosphine anion would yield a chiral phosphine ligand. The stereochemistry at the C3 position would be crucial in creating a chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. The N-benzyl group can be retained or removed at a later stage to further modify the ligand's properties.

Table 1: Potential Chiral Ligands Derivable from this compound

| Ligand Type | Potential Synthetic Transformation | Key Features for Asymmetric Catalysis |

| Chiral Phosphine | Nucleophilic substitution with a phosphide (B1233454) reagent (e.g., KPPh₂) | P-chiral center, formation of stable metal complexes |

| Chiral Diamine | Reaction with a primary or secondary amine | N-chiral centers, hydrogen bonding capabilities |

| Chiral Amino-alcohol | Ring-opening with a suitable nucleophile followed by functional group manipulation | Bidentate chelation, tunable steric and electronic properties |

Building Blocks for Organocatalytic Systems

The pyrrolidine motif is central to the design of numerous highly effective organocatalysts, most notably proline and its derivatives. This compound serves as a valuable building block for the synthesis of novel organocatalytic systems by enabling the introduction of catalytically active functional groups at the C3 position.

The substitution of the tosylate with various nucleophiles can lead to the generation of a diverse range of pyrrolidine-based structures. For example, reaction with a primary amine could introduce a new stereocenter and a hydrogen-bond donating group, both of which are critical for the mechanism of many organocatalytic transformations, such as Michael additions and aldol (B89426) reactions.

Table 2: Exemplary Organocatalyst Scaffolds from this compound

| Organocatalyst Scaffold | Synthetic Approach | Potential Catalytic Applications |

| 3-Amino-pyrrolidine | Nucleophilic substitution with an amine | Michael additions, Mannich reactions |

| 3-Thio-pyrrolidine | Reaction with a thiol | Conjugate additions, sulfa-Michael reactions |

| 3-(Diarylprolinol)-pyrrolidine | Multi-step synthesis involving nucleophilic substitution and further modifications | Aldol reactions, α-functionalization of aldehydes |

The modularity offered by this building block allows for the systematic tuning of the catalyst's steric and electronic properties to optimize its performance in specific asymmetric reactions.

Advanced Methodologies for Diverse Chemical Libraries and Array Synthesis

The creation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery and chemical biology. The versatility of this compound as a synthetic intermediate makes it an attractive scaffold for such endeavors.

Combinatorial Chemistry Approaches Utilizing the Compound for Library Generation

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The pyrrolidine ring of this compound can serve as a central scaffold in a combinatorial library. By reacting the tosylate with a diverse set of nucleophiles, a library of 3-substituted pyrrolidine derivatives can be generated.

Further diversity can be introduced by employing different protecting groups on the pyrrolidine nitrogen or by performing subsequent reactions on the newly introduced functional group. For instance, if the nucleophile is an amino acid ester, a dipeptide-like library can be constructed. This approach allows for the efficient exploration of the chemical space around the pyrrolidine core.

Table 3: Combinatorial Library Generation Strategy

| Scaffold | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Library Type |

| 1-Benzylpyrrolidine | 3-position via tosylate displacement | N-debenzylation and re-functionalization | 3-Substituted Pyrrolidines |

| Pyrrolidine | 3-position via tosylate displacement | Modification of the substituent at C3 | Functionalized Pyrrolidines |

While the concept is well-established, specific large-scale combinatorial libraries based solely on this starting material are not prominently featured in the examined scientific literature.

Flow Chemistry Applications in its Derivatization and Subsequent Transformations

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The derivatization of this compound is well-suited for flow chemistry applications.

Nucleophilic substitution reactions of the tosylate can be performed in a continuous-flow reactor, allowing for precise control over reaction temperature, pressure, and residence time. This can lead to higher yields, improved purity, and reduced reaction times compared to batch synthesis. Furthermore, subsequent transformations of the derivatized products can be carried out in-line by adding more reactor modules, creating a multi-step continuous synthesis. For example, the initial substitution product could be directly subjected to a deprotection step or a coupling reaction in a subsequent flow reactor.

While the application of flow chemistry to the derivatization of this specific compound is not explicitly detailed in the available literature, the principles of flow synthesis are broadly applicable to such transformations.

Computational and Theoretical Investigations of 1 Benzylpyrrolidin 3 Yl 4 Methylbenzenesulfonate and Its Reactivity

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate (B104242) is not rigid; it exists as an ensemble of interconverting conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the reactivity of the molecule can be highly dependent on its preferred shape.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. researchgate.net MM methods employ classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid identification of stable conformers. scispace.com For (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate, MM would be used to map the potential energy surface, identifying low-energy structures corresponding to different puckering of the pyrrolidine (B122466) ring and orientations of the benzyl (B1604629) and tosyl groups.

MD simulations build upon MM by incorporating the element of time, simulating the movement of atoms and molecules over a specific period. emich.edu This provides a dynamic picture of the molecule's behavior, revealing not only the stable conformers but also the pathways of conformational change. An MD simulation of this compound would illustrate the flexibility of the pyrrolidine ring and the rotational freedom of the bulky substituents.

Table 1: Illustrative Data from a Hypothetical Molecular Mechanics Conformational Search

| Conformer | Dihedral Angle (C2-N-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.85 | 25.1 |

| C | -60° | 1.20 | 15.7 |

| D | 90° | 2.50 | 14.0 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Density Functional Theory (DFT) is a quantum mechanical method that provides more accurate electronic structure information than molecular mechanics. scispace.comnih.gov DFT calculations are often used to refine the geometries and energies of the conformers identified through MM or MD simulations. ijcce.ac.ir By calculating the electronic energy, DFT can provide a more reliable ranking of conformer stability. researchgate.netnih.gov

For this compound, DFT would be employed to optimize the geometry of the most stable conformers and calculate their relative energies with high accuracy. researchgate.net This information is critical for understanding which conformations are most likely to be present under reaction conditions and thus, which are most likely to react.

Predictive Modeling of Stereoselectivity in Synthetic Pathways

Many synthetic routes involving pyrrolidine derivatives aim to produce a specific stereoisomer. mdpi.com Computational modeling can be a powerful tool for predicting and understanding the stereoselectivity of such reactions. acs.org In the case of reactions involving this compound, the stereochemical outcome will depend on the reaction mechanism and the steric and electronic properties of the substrate and reagents.

For example, in a nucleophilic substitution reaction, an SN2 mechanism would lead to inversion of configuration at the stereocenter, while an SN1 mechanism would result in racemization. libretexts.org Computational models can predict which pathway is more favorable by comparing the activation energies of the respective transition states. Furthermore, by modeling the interactions between the substrate and chiral catalysts or reagents, it is possible to predict which enantiomer or diastereomer of the product will be formed in excess. nih.govacs.org

Substrate-Controlled Stereochemical Induction Analysis

Substrate-controlled stereochemical induction refers to a process where the existing stereochemistry of a reactant molecule dictates the stereochemical outcome of a reaction at a different site within the same molecule. In the context of this compound, the primary source of stereochemical control is the chiral center at the 3-position of the pyrrolidine ring, which is established in its precursor, 1-benzyl-3-pyrrolidinol.

The formation of the tosylate from the alcohol is a classic example of this principle. The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) proceeds in a way that the C-O bond of the alcohol is not broken. libretexts.org Consequently, the reaction occurs with retention of configuration at the chiral carbon. If one starts with (R)-1-benzyl-3-pyrrolidinol, the product will be (R)-(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate.

Computational models can be employed to analyze the transition state of this tosylation reaction. Density Functional Theory (DFT) calculations on model systems would likely confirm that the energy barrier for a pathway involving inversion of configuration (an SN2-type attack on the carbon) is significantly higher than the pathway involving nucleophilic attack by the alcohol's oxygen on the sulfur atom of the tosyl chloride.

In subsequent reactions where the tosylate acts as a leaving group, the stereochemistry of the substrate continues to play a crucial role. For example, in a nucleophilic substitution reaction (SN2), the incoming nucleophile will attack the carbon atom from the side opposite to the bulky tosylate group, leading to an inversion of configuration. Theoretical studies can model the steric hindrance presented by the benzyl group and the pyrrolidine ring, which influences the trajectory of the attacking nucleophile. The inherent stereochemistry of the substrate is thus the cornerstone of its reactivity profile in stereoselective synthesis. nih.gov

Catalyst-Substrate Interactions in Asymmetric Reactions

While the stereochemistry of this compound is typically substrate-controlled, the synthesis of its chiral precursor, 1-benzyl-3-pyrrolidinol, can be achieved through catalyst-controlled asymmetric reactions. Computational studies are instrumental in understanding the intricate interactions between the catalyst and the substrate that lead to high enantioselectivity. nih.govacs.org

For instance, the asymmetric reduction of a prochiral ketone, 1-benzylpyrrolidin-3-one, to the corresponding alcohol can be accomplished using a chiral catalyst. Computational modeling, often using DFT, can elucidate the mechanism of enantioinduction. nih.govacs.org These studies typically focus on the transition state structures of the catalyzed reaction. The chiral catalyst creates a specific three-dimensional environment, or "chiral pocket," around the substrate. nih.govacs.org

Key interactions that are computationally modeled include:

Non-covalent interactions: Hydrogen bonds, π-π stacking, and van der Waals forces between the catalyst and the substrate are critical for stabilizing one transition state over the other, leading to the preferential formation of one enantiomer. nih.govacs.org

Steric hindrance: The bulky groups on the chiral catalyst can physically block one face of the prochiral substrate, forcing the reactant to approach from the less hindered face.

By calculating the energies of the diastereomeric transition states, researchers can predict which enantiomer will be the major product. These computational insights are invaluable for the rational design of more efficient and selective catalysts for the synthesis of chiral pyrrolidine derivatives. nih.govacs.org

Structure-Reactivity Relationship (SRR) Studies and Design Principles

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound, these studies would focus on how modifications to its structure influence its utility as a synthetic intermediate, particularly in nucleophilic substitution reactions where the tosylate group serves as an excellent leaving group.

Correlation of Electronic and Steric Parameters with Reactivity Profiles

The reactivity of this compound in nucleophilic substitution reactions is governed by both electronic and steric factors. Computational chemistry allows for the quantification of these parameters and the prediction of their impact on reaction rates and outcomes.

Electronic Parameters:

The electron-donating or electron-withdrawing nature of substituents on the benzyl and tosyl rings can influence the stability of the transition state. For example, electron-withdrawing groups on the tosyl ring would make the sulfonate a better leaving group, potentially increasing the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from quantum chemical calculations, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). nih.govnih.gov These models can correlate structural features with reactivity. nih.govnih.gov

Steric Parameters:

The steric bulk around the reaction center (the C-3 position of the pyrrolidine ring) significantly impacts the rate of SN2 reactions. The benzyl group on the nitrogen atom and the conformation of the pyrrolidine ring itself contribute to this steric environment.

Computational methods can be used to calculate steric descriptors, such as Taft steric parameters (Es) or Charton's steric parameters (ν), for different derivatives. These can then be correlated with experimentally observed reaction rates.

An illustrative data table correlating these parameters with hypothetical reactivity data is presented below.

| Derivative Substituent (on Benzyl Ring) | Hammett Parameter (σ) | Calculated Steric Hindrance (Arbitrary Units) | Predicted Relative Rate of SN2 Reaction |

| 4-Methoxy | -0.27 | 1.2 | 0.8 |

| H (unsubstituted) | 0.00 | 1.0 | 1.0 |

| 4-Chloro | 0.23 | 1.1 | 1.3 |

| 4-Nitro | 0.78 | 1.3 | 1.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Design of Novel Derivations with Enhanced Synthetic Utility

Computational modeling is a cornerstone of modern molecular design, enabling the in silico creation and evaluation of novel molecules before their synthesis. researchgate.net For this compound, computational design could be used to develop derivatives with tailored properties for specific synthetic applications.

For example, if the goal is to design a derivative that is more reactive towards weak nucleophiles, computational screening could be employed. A library of virtual derivatives with different substituents on the benzyl and tosyl moieties could be generated. DFT calculations could then be performed on each derivative to:

Calculate the energy of the LUMO (Lowest Unoccupied Molecular Orbital): A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Model the transition state for a model SN2 reaction: The activation energy for the reaction can be calculated, providing a direct measure of reactivity.

The results of such a computational screen can be visualized in a data table, allowing for the identification of the most promising candidates for synthesis.

| Derivative | Substituent on Tosyl Ring | Calculated LUMO Energy (eV) | Calculated Activation Energy (kcal/mol) |

| 1 | 4-Methyl (Standard) | -0.5 | 22.5 |

| 2 | 4-Nitro | -1.2 | 19.8 |

| 3 | 4-Trifluoromethyl | -1.5 | 18.9 |

| 4 | H (unsubstituted) | -0.3 | 23.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Through such iterative cycles of computational design and experimental validation, novel derivatives of this compound with enhanced reactivity, selectivity, or other desirable properties can be efficiently developed. researchgate.net

Future Perspectives and Emerging Research Directions for 1 Benzylpyrrolidin 3 Yl 4 Methylbenzenesulfonate

The pyrrolidine (B122466) scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its presence in numerous biologically active compounds. mdpi.comnih.gov (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate (B104242), as a chiral building block, represents a key intermediate for introducing this valuable moiety. The tosylate group makes it an excellent leaving group, facilitating a wide range of nucleophilic substitutions to generate diverse functionalized pyrrolidine derivatives. Future research is poised to build upon this foundational utility, exploring new frontiers in synthesis, reactivity, and application.

Q & A

Basic: What are the optimal synthetic and crystallization conditions for (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For crystallization, a mixed solvent system (e.g., ethanol-water) is employed to enhance solubility and slow crystal growth. Key steps include:

- Reacting 1-benzylpyrrolidin-3-ol with 4-methylbenzenesulfonyl chloride in a 1:1 molar ratio in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

- Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Dissolving the purified product in a 1:1 ethanol-water mixture and allowing slow evaporation at 293 K to yield colorless block-shaped crystals (45% yield) .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Critical parameters include:

- Data Collection : Using a Bruker D8 Quest ECO diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).

- Refinement : SHELXL (via SHELX suite) for structure solution and refinement. Typical refinement parameters:

Advanced: How to resolve contradictions in hydrogen-bonding network interpretation during structural analysis?

Methodological Answer:

Contradictions often arise from ambiguous hydrogen-bond donor/acceptor assignments. To address this:

- Validate Geometry : Use SHELXL’s restraints to fix bond lengths (e.g., N–H = 0.88 Å) and angles.

- Topology Analysis : Compare hydrogen-bond motifs (e.g., [010] chains in related sulfonates) with similar structures. For example, the title compound’s N–H⋯O interactions (2.78–3.02 Å) align with reported 4-methylbenzenesulfonate salts .

- Electron Density Maps : Examine residual density peaks (>0.5 eÅ) to identify missed or misplaced H-bonds .

Advanced: What software tools are recommended for refining and visualizing its crystal structure?

Methodological Answer:

- Refinement : SHELXL (integrated into SHELXTL or WinGX suites) for high-precision small-molecule refinement. Use the "ISOR" command to address anisotropic displacement parameter (ADP) errors .

- Visualization : ORTEP-3 (for thermal ellipsoid plots) and Mercury (for packing diagrams).

- Validation : CheckCIF/PLATON to identify symmetry or geometry outliers (e.g., ) .

Advanced: How to compare its structural parameters with analogous sulfonate esters?

Methodological Answer: